2,6-Difluoro-3-nitrobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 2,6-Difluorobenzaldehyde, a related compound to 2,6-Difluoro-3-nitrobenzaldehyde, has been described in one of the papers. The compound was prepared from 2,6-dichlorobenzaldehyde using KF in tetramethylene sulfoxide. The reaction conditions were optimized, with a mole ratio of KF to 2,6-dichlorobenzaldehyde of 3:1, a reaction volume of 150 mL, and a reaction time and temperature of 12 hours and 220°C, respectively. Under these conditions, the yield and purity of the product were 61.2% and 98.1% .
Molecular Structure Analysis
While the molecular structure of 2,6-Difluoro-3-nitrobenzaldehyde is not directly analyzed in the provided papers, the structure of 2-hydroxy-3-iodo-5-nitrobenzaldehyde is discussed. This compound exhibits a sheet-like structure due to C-H...O hydrogen bonds and iodo-nitro interactions. Additionally, aromatic pi-pi stacking interactions further stabilize the sheet structure .
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 2,6-Difluoro-3-nitrobenzaldehyde. However, the synthesis paper for 2,6-Difluorobenzaldehyde suggests that halogenated benzaldehydes can undergo substitution reactions with KF to introduce fluorine atoms into the aromatic ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-Difluoro-3-nitrobenzaldehyde are not detailed in the provided papers. However, the synthesis and molecular structure analyses of related compounds suggest that such benzaldehydes have the potential to form stable crystalline structures with specific intermolecular interactions, which could influence their melting points, solubility, and reactivity .
Scientific Research Applications
Photochemical Studies
2-Nitrobenzaldehyde, a related compound to 2,6-Difluoro-3-nitrobenzaldehyde, has been utilized as a chemical actinometer in photochemistry, particularly in solution and ice experiments. The photochemical properties of 2-nitrobenzaldehyde in water, acetonitrile, and on water ice have been extensively studied, revealing its utility in understanding photochemical reactions in different environments (Galbavy, Ram, & Anastasio, 2010).
Synthesis and Chemistry
2-Nitrobenzaldehyde has been employed in the synthesis of 3-substituted-4-hydroxyquinoline N-oxides, showcasing its role in the formation of compounds with potential pharmaceutical applications (Lee, Kim, & Kim, 2003). Additionally, quantum mechanical studies have been conducted on the molecular structure of hindered nitro aromatics, including 2-nitrobenzaldehyde, providing insights into the interactions and conformational dynamics of these molecules (Sainz-Díaz, 2002).
Molecular Interactions and Structure
The study of molecular interactions in compounds like 2-hydroxy-3-iodo-5-nitrobenzaldehyde, which shares structural similarities with 2,6-Difluoro-3-nitrobenzaldehyde, has provided valuable information on hydrogen bonding and pi-pi stacking interactions. These insights are crucial for understanding the behavior of such compounds in various chemical contexts (Garden et al., 2004).
Nitration Processes
Research on the nitration of benzaldehyde, a reaction closely related to the synthesis of nitrobenzaldehydes like 2,6-Difluoro-3-nitrobenzaldehyde, has been conducted to understand the kinetic and chemical aspects of this process. This research has implications for the industrial synthesis of nitroaromatic compounds (Russo et al., 2017).
Green Chemistry Applications
The development of novel, environmentally friendly synthesis methods for compounds like p-nitrobenzaldehyde, which is structurally related to 2,6-Difluoro-3-nitrobenzaldehyde, demonstrates the growing interest in sustainable approaches in chemical synthesis. These methods aim to reduce environmental impact and improve efficiency (She Yuanbin, 2004).
Safety and Hazards
The compound is labeled with the GHS06 pictogram, indicating that it’s toxic . It’s harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,6-difluoro-3-nitrobenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAXVNHRKYGPED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569986 | |
Record name | 2,6-Difluoro-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-3-nitrobenzaldehyde | |
CAS RN |
606966-11-4 | |
Record name | 2,6-Difluoro-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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